Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate
CAS No.:
Cat. No.: VC18103838
Molecular Formula: C11H19F2NO2
Molecular Weight: 235.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19F2NO2 |
|---|---|
| Molecular Weight | 235.27 g/mol |
| IUPAC Name | tert-butyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C11H19F2NO2/c1-10(2,3)16-8(15)7-5-14-6-11(7,4)9(12)13/h7,9,14H,5-6H2,1-4H3 |
| Standard InChI Key | LXERMKRFWFWZOE-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CNCC1C(=O)OC(C)(C)C)C(F)F |
Introduction
Structural and Physicochemical Properties
The compound’s structure centers on a five-membered pyrrolidine ring, with substituents at positions 3 and 4:
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A tert-butyl carboxylate group at position 3, which enhances steric bulk and protects the carboxylic acid during synthetic workflows.
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A difluoromethyl (-CF₂H) and methyl (-CH₃) group at position 4, contributing to electronic modulation and metabolic stability .
Key physicochemical properties include:
The difluoromethyl group introduces strong electron-withdrawing effects, altering the compound’s polarity and reactivity compared to non-fluorinated analogs .
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves three key steps :
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Pyrrolidine Ring Formation: Cyclization of linear precursors (e.g., γ-amino alcohols) via intramolecular nucleophilic substitution or reductive amination.
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Difluoromethylation: Introduction of the -CF₂H group using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under anhydrous conditions.
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Esterification: Reaction with tert-butyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) to install the carboxylate protecting group.
A representative pathway is:
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Cyclization:
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Difluoromethylation:
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Esterification:
Industrial Optimization
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors: Enhance reaction control and yield consistency.
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Purification Techniques: Chromatography or crystallization to achieve >98% purity .
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Green Chemistry: Solvent recovery systems and catalytic recycling to minimize waste .
Applications in Medicinal Chemistry
The compound’s fluorine content and stereochemical flexibility make it a strategic building block for pharmaceuticals:
Drug Intermediate
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Anticancer Agents: Analogous difluoromethylpyrrolidines exhibit inhibitory activity against kinases and proteases .
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Neurological Therapeutics: Fluorinated pyrrolidines are explored as modulators of GABA receptors for anxiety and epilepsy.
Structure-Activity Relationship (SAR)
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Fluorine Effects: The -CF₂H group enhances metabolic stability and membrane permeability compared to -CH₃ .
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Steric Influence: The tert-butyl group shields the ester from premature hydrolysis, prolonging half-life in biological systems.
Comparative Analysis with Analogous Compounds
Future Research Directions
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